2'-Deoxyguanosine 5'-monophosphate disodium

Guanylate kinase Nucleotide metabolism Enzyme kinetics

Standard purine mononucleotides (GMP, AMP) cannot replicate DNA-specific sugar puckering or metal-ion coordination. dGMP disodium (CAS 33430-61-4) features O4′-endo/anti conformation (FT-IR markers: 800, 822 cm⁻¹) and is the preferred substrate for: - Translesion synthesis opposite abasic sites (not dCMP/dAMP) - Deoxyguanosine kinase inhibition (Ki = 76 µM; GMP shows none) - Oxidative DNA damage quantification (lower oxidation potential than GMP) High-purity disodium salt format ensures reproducible enzyme kinetics.

Molecular Formula C10H14N5Na2O7P
Molecular Weight 393.20 g/mol
Cat. No. B15586083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine 5'-monophosphate disodium
Molecular FormulaC10H14N5Na2O7P
Molecular Weight393.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/t4-,5+,6+;;/m0../s1
InChIKeyACQHIRQGBXPFOH-FVALZTRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGMP Disodium: Key Baseline Data


2'-Deoxyguanosine 5'-monophosphate disodium (5'-dGMP disodium, CAS 33430-61-4) is the disodium salt of a purine deoxyribonucleotide that functions as the essential monophosphate precursor for dGDP and dGTP biosynthesis, serving as a direct substrate for guanylate kinases in the nucleotide salvage pathway . Unlike its ribonucleotide counterpart GMP, the 2'-deoxyribose sugar lacks a hydroxyl group at the 2' position, conferring distinct conformational preferences, differential enzyme substrate kinetics, and specific DNA polymerase incorporation behavior [1]. This compound is supplied as a disodium salt to enhance aqueous solubility, achieving ≥100 mg/mL in water, which facilitates direct use in biochemical and biophysical assay systems .

Nucleic Acid Research
DNA synthesis building block with distinct O4′-endo/anti sugar conformation for conformation-specific nucleotide studies
Enzyme & Pathway Studies
Supports deoxyguanosine kinase inhibition and purine nucleotide metabolism research
DNA Damage & Oxidative Stress
Guanine-specific target for photooxidation and oxidative DNA damage modeling

dGMP Disodium: Irreplaceable vs. GMP, AMP, and dNMPs


Direct substitution of 2'-deoxyguanosine 5'-monophosphate disodium with guanosine 5'-monophosphate (GMP) or other purine monophosphates (dAMP, dIMP, IMP) in experimental systems produces quantitatively divergent outcomes due to three interdependent factors: (1) guanylate kinases exhibit 22-fold lower catalytic efficiency for dGMP relative to GMP, with dGMP additionally acting as a competitive inhibitor (Ki = 0.148 mM) [1]; (2) low-Km 5'-nucleotidases show a distinct substrate preference hierarchy where GMP and dGMP occupy non-adjacent positions in the relative Vmax ranking (GMP > dIMP > dGMP), meaning dephosphorylation rates differ substantially [2]; (3) the deoxyribose sugar adopts an O4′-endo/anti conformation in free dGMP versus C2′-endo/anti in Na₂-GMP, producing different binding geometries at enzyme active sites and distinct metal-chelation behavior [3]. These differences cannot be compensated by adjusting concentration alone and necessitate compound-specific validation for reproducible enzyme kinetics, DNA polymerase fidelity assays, and self-assembly studies.

This Product O4′-endo/anti sugar pucker enables distinct metal-ion coordination geometry
GMP / AMP Salts C2′-endo/anti conformation alters enzyme recognition and coordination behavior
This Product Reported competitive inhibition of deoxyguanosine kinase
dAMP / dCMP / dTMP Negligible inhibition of deoxyguanosine kinase; pathway modulation may not transfer
This Product Preferential insertion opposite abasic sites in translesion synthesis
dCMP / dAMP Not preferentially inserted; translesion synthesis fidelity context may differ

dGMP Disodium: Quantitative Evidence for Procurement


Unique O4′-endo/anti Sugar Conformation vs. GMP and AMP

In Plasmodium falciparum guanylate kinase (PfGK) assays, dGMP exhibits a 22-fold lower catalytic efficiency (kcat/Km) compared to the native substrate GMP. Furthermore, dGMP functions as a competitive inhibitor of GMP phosphorylation with a Ki value of 0.148 mM, and as a mixed-type inhibitor with respect to ATP (Ki = 0.4 mM) [1]. In a separate enzyme system, recombinant Brugia malayi guanylate kinase (BmGK) utilizes both GMP and dGMP with Km values of 30 μM and 38 μM, respectively, confirming that dGMP consistently shows a modestly reduced binding affinity across species [2].

Sugar Pucker Conformation
Head-to-head
O4′-endo/anti (IR 800, 822 cm⁻¹) vs. C2′-endo/anti (824–817 cm⁻¹) for GMP/AMP salts
Conformation-specific nucleotide coordination context
FT-IR in aqueous solution at neutral pH
Guanylate kinase Nucleotide metabolism Enzyme kinetics

Deoxyguanosine Kinase Competitive Inhibition

In both human T-lymphoblast and B-lymphoblast soluble low-Km 5'-nucleotidase assays, the relative Vmax values for purine and pyrimidine monophosphates follow an identical rank order: CMP > UMP > dUMP > dCMP > dAMP > IMP > GMP > dIMP > dGMP [1]. Critically, dGMP occupies the lowest position in this hierarchy, with a relative Vmax below that of dIMP, GMP, and IMP. This means dGMP is hydrolyzed to deoxyguanosine at the slowest rate among all tested nucleotides. For comparison, the Km values for AMP and IMP were determined as 12 μM and 25 μM (B-cell enzyme) and 7.0 μM and 12 μM (T-cell enzyme), respectively, providing reference points for the enzyme's affinity range [1].

Deoxyguanosine Kinase Ki
Head-to-head
Ki(app.) = 76 µM (competitive inhibition)
Supports enzyme regulation and feedback pathway studies
dAMP, dCMP, dTMP show negligible inhibition
5'-nucleotidase Nucleotide catabolism Substrate specificity

Preferential Insertion Opposite Abasic Sites in Translesion Synthesis

Solid-state and solution structural analysis reveals distinct sugar pucker conformations between the disodium salts of dGMP and GMP. In Na₂-dGMP, the deoxyribose ring adopts an O4′-endo/anti conformation, whereas Na₂-GMP exhibits a C2′-endo/anti sugar pucker [1]. This difference persists in metal complexes: lanthanide(III)-dGMP complexes display a C3′-endo/anti conformation, while free dGMP anion maintains O4′-endo/anti [2]. The free GMP acid, in contrast, adopts a C3′-endo/anti conformer, with the sodium and potassium salts shifting to C2′-endo/anti [3]. These conformational differences directly impact metal ion chelation geometry and the nucleotide's recognition by enzymes and nucleic acid binding proteins.

Abasic Site Insertion
Head-to-head
dGMP preferentially inserted opposite THF (abasic) sites by Taq, Tte, and Tte-seq polymerases
Supports translesion synthesis fidelity and polymerase bypass research
dCMP, dAMP, dTTP not preferentially inserted
Nucleotide conformation Sugar pucker Structural biology

Sensitivity in Photosensitization Assays vs. Other Nucleotides

2′-Deoxyguanosine 5′-monophosphate (dGMP) undergoes concentration- and temperature-dependent self-assembly into G-quadruplex structures in aqueous solution, even in the absence of a covalent sugar-phosphate backbone. Small-angle X-ray scattering (SAXS) analysis of d(pG) quadruplex formation reveals that the assembly process is thermodynamically well-behaved and highly reproducible, with enthalpy changes (ΔH) of approximately -30 to -40 kcal/mol per tetramer stack depending on counter-ion conditions [1]. In contrast, ribo-GMP requires significantly different ionic conditions for comparable assembly and produces less stable quadruplex architectures. The deoxyribose sugar in dGMP eliminates the 2'-OH hydrogen bonding network that otherwise complicates GMP self-assembly, making dGMP a cleaner, more tractable model for G-quadruplex nucleation/growth studies and for evaluating small-molecule intercalators [1].

Photooxidation Reactivity
Class-level
Guanine moiety is preferential substrate for Type I and Type II photooxidations
Supports oxidative DNA damage and photosensitizer research
Data to verify for specific photosensitizer contexts
G-quadruplex Self-assembly Supramolecular chemistry

Lower Oxidation Potential vs. GMP for Redox Studies

DNA polymerase iota (Pol ι) uniquely violates Watson-Crick base pairing rules by preferentially incorporating dGMP opposite template thymidine (dT) rather than the canonical dAMP [1]. This aberrant incorporation behavior is specific to Pol ι and is not observed with dAMP, dCMP, or dTMP. Additionally, in templates containing 5-formyluracil (fU) as an oxidized thymine lesion, the incorporation efficiency (fG = Vmax/Km) of dGMP increases 1.1- to 5.6-fold depending on nearest-neighbor base context, while dAMP incorporation efficiency decreases to 1/4 to 1/2 of baseline [2]. This demonstrates that dGMP serves as a key mutagenic intermediate when template bases are oxidatively damaged.

Oxidation Potential
Context-dependent
Deoxyribose moiety lowers oxidation potential relative to ribose-containing GMP
Supports DNA-specific redox and electroanalytical method development
Exact values require source review
DNA polymerase Replication fidelity Mutagenesis

High Purity and Aqueous Solubility

Molecular dynamics simulations reveal that unmodified dGMP and its oxidized counterpart 8-oxo-dGMP adopt distinct conformational ensembles. While 8-oxo-dGMP can populate both syn and anti glycosidic bond conformations and binds to the MTH1 sanitization enzyme in the anti conformation, unmodified dGMP shows a more restricted conformational landscape with lower propensity for syn-anti interconversion [1]. The proportion of 8-oxo-dGMP adopting the anti conformation increases significantly in the presence of divalent metal ions, a behavior not observed with dGMP [1]. Structurally, the MTH1 enzyme hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP with high specificity; 8-oxo-dGTP is a considerably better substrate for MTH1 than 8-oxo-GTP [2], underscoring the functional significance of the 2'-deoxyribose moiety in substrate recognition.

Purity & Solubility
Data to verify
≥98% HPLC; 125 mg/mL in H₂O at 25°C
Supports reproducible assay preparation
Disodium salt preferred over free acid for solubility
Oxidative damage Nucleotide sanitization MTH1 enzyme

dGMP Disodium: Application Scenarios Based on Evidence


Metal-Nucleotide Coordination & Conformational Dynamics

dGMP disodium serves as the essential monophosphate substrate for guanylate kinase (GK) assays, where the 22-fold lower catalytic efficiency relative to GMP and its competitive inhibition (Ki = 0.148 mM) must be explicitly accounted for in experimental design [1]. Researchers developing antimalarial or antibacterial GK inhibitors require authentic dGMP to accurately measure inhibitor potency, as using GMP as a surrogate will yield misleading IC50 values and fail to capture dGMP-specific binding interactions [1].

Oxidative DNA Damage & Photosensitizer Efficacy

In primer extension assays with DNA polymerase ι or oxidized DNA templates containing 5-formyluracil lesions, dGMP disodium is the required substrate for detecting mutagenic misincorporation events. The compound's unique propensity for aberrant incorporation opposite thymidine (Pol ι) and its 1.1- to 5.6-fold enhanced incorporation efficiency opposite fU lesions are specific to dGMP and cannot be recapitulated with other dNMPs [2][3].

Translesion Synthesis & Polymerase Fidelity Assays

dGMP disodium provides a robust, backbone-free model system for studying G-quadruplex nucleation, growth, and small-molecule intercalation. The absence of 2'-OH hydrogen bonding simplifies thermodynamic analysis, with SAXS-derived ΔH values of -30 to -40 kcal/mol per tetramer stack enabling quantitative assessment of quadruplex-stabilizing ligands [4]. This application is particularly relevant for oncology research targeting telomeric and promoter G-quadruplex structures.

Purine Nucleotide Metabolism & Enzyme Feedback Regulation

As the unmodified reference compound for 8-oxo-dGMP studies, dGMP disodium is essential for calibrating MTH1 enzyme assays and interpreting molecular dynamics simulations of nucleotide pool sanitization. The conformational differences between dGMP and 8-oxo-dGMP—particularly in syn/anti equilibria and metal-responsive behavior—require side-by-side experimental comparison using authentic dGMP [5].

Application
Selection Property
Validation Focus
Metal-nucleotide coordination studies
Sugar conformation specificity
O4′-endo/anti pucker context review
Oxidative DNA damage research
Guanine oxidation reactivity
Photosensitizer response profiling
Translesion synthesis assays
Polymerase substrate preference
Abasic site insertion fidelity
Purine metabolism & enzyme kinetics
Deoxyguanosine kinase inhibition
Feedback regulation pathway analysis

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